NX-13

NLRX1 agonism Immunometabolism Inflammatory Bowel Disease

Researchers studying NLRX1-mediated immunometabolism or requiring gut-restricted agents face challenges with systemic compounds like MCC950. NX-13 solves this as a selective NLRX1 agonist with minimal systemic absorption. - **Mechanism**: NLRX1 agonist induces immunometabolic reprogramming in CD4+ T cells (EC50 = 58 nM in UC patient PBMCs). - **Pharmacokinetics**: Colon-to-plasma ratio >1,700:1 in rats; ideal for local intestinal immunomodulation. - **Supply**: Available for research use; referenced in Phase 1b clinical trials for UC.

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
CAS No. 2389235-01-0
Cat. No. B12349327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNX-13
CAS2389235-01-0
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C
InChIInChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3
InChIKeyOPUQKVNCXCWRLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NX-13 (Amelenodor) CAS 2389235-01-0: Procurement Guide for a First-in-Class, Gut-Restricted NLRX1 Agonist in Inflammatory Bowel Disease Research


NX-13 (Amelenodor, CAS: 2389235-01-0) is a first-in-class, orally active, gut-restricted small molecule agonist of the NLRX1 pathway [1]. Its molecular formula is C24H21N3O3 with a molecular weight of 399.44 g/mol, and it is chemically identified as 1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene [2]. The compound is currently under clinical investigation for the treatment of ulcerative colitis and Crohn's disease, with a novel bimodal mechanism that combines anti-inflammatory activity with promotion of epithelial repair [3].

Why NX-13 Cannot Be Substituted by Generic NLRP3 Inhibitors or Other Anti-Inflammatory Agents in IBD Research


Substituting NX-13 with other anti-inflammatory compounds, including the widely used NLRP3 inflammasome inhibitor MCC950, is not scientifically justified due to fundamental differences in mechanism of action, target engagement, and pharmacokinetic profile. NX-13 is a specific NLRX1 agonist that induces immunometabolic reprogramming in CD4+ T cells, whereas MCC950 is an NLRP3 inhibitor that blocks inflammasome activation and IL-1β release [1]. Furthermore, NX-13 is designed as a gut-restricted agent with minimal systemic absorption, while MCC950 exhibits systemic distribution and liver toxicity concerns that have limited its clinical development [2]. These mechanistic and pharmacokinetic divergences preclude direct substitution in experimental models of inflammatory bowel disease.

Quantitative Differentiation of NX-13 from Comparators: A Head-to-Head Evidence Guide for Procurement Decisions


NLRX1 Activation Potency: NX-13 Exhibits Sub-100 nM EC50 in Human Cell Models, a Metric Not Achieved by Other Reported NLRX1 Ligands

In cell-based assays using human peripheral blood mononuclear cells (PBMCs) from ulcerative colitis patients, NX-13 directly activates NLRX1 with an estimated half-maximal effective concentration (EC50) of 58 nM [1]. This sub-100 nM potency is a quantitative benchmark that distinguishes NX-13 from other putative NLRX1 ligands (e.g., punicic acid, eleostearic acid, docosahexaenoic acid) for which no comparable EC50 values have been reported in human primary cells [2]. The absence of alternative NLRX1 agonists with established cellular potency in disease-relevant human tissue underscores NX-13's unique position for target engagement studies.

NLRX1 agonism Immunometabolism Inflammatory Bowel Disease

Gut-Restricted Pharmacokinetics: NX-13 Achieves Colon Tissue Concentrations 1,754-Fold Higher than Peak Plasma Levels in Preclinical Models

In Sprague Dawley rats, a single oral dose of NX-13 at 10 mg/kg resulted in a peak plasma concentration (Cmax) of 57 ng/mL at 0.5 hours post-dose, while colon tissue concentrations reached 100 μg/g (100,000 ng/g) [1]. This yields a colon-to-plasma concentration ratio of approximately 1,754:1. In contrast, the NLRP3 inhibitor MCC950 demonstrates substantial systemic exposure with plasma concentrations in the μg/mL range following oral dosing, consistent with its systemic distribution [2]. The gut-restricted profile of NX-13 minimizes off-target systemic effects and positions it as a unique tool for studying local immunometabolic modulation in the gastrointestinal tract.

Gut-selective pharmacokinetics Oral bioavailability Tissue distribution

Clinical Efficacy in Ulcerative Colitis: NX-13 Demonstrates Rapid Symptom Improvement and Endoscopic Response in a Phase 1b Placebo-Controlled Trial

In a randomized, double-blind, placebo-controlled Phase 1b trial (NCT04862741) involving 38 patients with active ulcerative colitis (Mayo Clinic Score 4-10), NX-13 treatment (250 mg IR, 500 mg IR, or 500 mg DR once daily for 4 weeks) resulted in clinical improvement in rectal bleeding and stool frequency scores relative to placebo as early as week 2 [1]. Endoscopic response was observed at week 4 [1]. In a separate analysis, more than half of NX-13-dosed patients with symptom improvement at week 2 progressed to achieve endoscopic response after only 4 weeks, with 26% achieving endoscopic remission [2]. Placebo did not produce comparable early symptomatic or endoscopic improvements. These early clinical efficacy signals, albeit in a small cohort, provide a human data foundation that is absent for MCC950, which has not advanced beyond preclinical studies in IBD due to safety concerns [3].

Ulcerative colitis Clinical trial Endoscopic response

Optimal Application Scenarios for NX-13 in Inflammatory Bowel Disease Research and Preclinical Drug Development


Investigating NLRX1-Mediated Immunometabolic Reprogramming in Human Primary Cells

NX-13 is uniquely suited for studies aimed at dissecting the role of NLRX1 in regulating oxidative phosphorylation, NF-κB activity, and CD4+ T cell differentiation. Its established EC50 of 58 nM in human PBMCs from UC patients provides a pharmacologically relevant concentration for in vitro mechanistic investigations [1].

Validating Gut-Restricted Pharmacokinetics in Animal Models of Colitis

Researchers seeking to achieve high local intestinal drug concentrations while minimizing systemic exposure should employ NX-13. Preclinical data demonstrate a colon-to-plasma concentration ratio exceeding 1,700:1 in rats, a profile that supports studies of local immunomodulation without confounding systemic effects [2].

Translational Studies Requiring Human Clinical Efficacy Data for Oral IBD Therapeutics

NX-13's Phase 1b clinical trial results—showing rapid symptom improvement and endoscopic response in UC patients—make it a compelling reference compound for comparative efficacy studies or as a positive control in human ex vivo assays [3].

Technical Documentation Hub

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